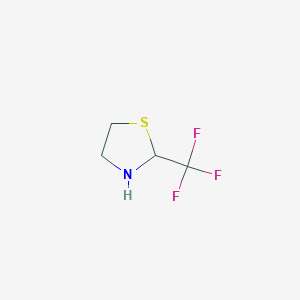

2-(Trifluoromethyl)-1,3-thiazolidine

Description

Significance of Fluorinated Heterocycles in Modern Chemical Science

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the life sciences. It is estimated that approximately 85% of all biologically active compounds incorporate a heterocyclic fragment in their structure. mdpi.comnih.gov In the mid-20th century, chemists began to systematically introduce fluorine atoms into these and other organic molecules, a strategy that has since become a cornerstone of modern drug discovery. researchgate.net Today, fluorinated pharmaceuticals represent about 20% of all commercial drugs. mdpi.com

The success of fluorine in medicinal chemistry stems from the unique physicochemical properties it imparts to a molecule. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond carbon can form, which often enhances the metabolic stability of a drug, thereby increasing its half-life. mdpi.comnih.govresearchgate.net As the most electronegative element, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to biological targets. researchgate.netnih.gov The introduction of fluorine can also alter the balance between lipophilicity and hydrophilicity, often improving membrane permeability. researchgate.net Furthermore, the fluorine atom is relatively small and can act as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for subtle structural modifications that can lead to significant changes in biological activity. mdpi.comnih.gov The combination of these attributes in a heterocyclic framework has led to the development of breakthrough drugs across numerous therapeutic areas, including oncology, infectious diseases, and diagnostics, underscoring the versatility and importance of fluorinated heterocycles. researchgate.netnih.gov

The 1,3-Thiazolidine Ring System as a Foundational Scaffold in Chemical Synthesis and Mechanistic Inquiry

The 1,3-thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. e3s-conferences.org This scaffold is a recurring motif in a variety of natural products and synthetic compounds and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. researchgate.nete3s-conferences.org The thiazolidine (B150603) nucleus, particularly in its oxidized form as thiazolidin-4-one, is the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. e3s-conferences.orgresearchgate.netchemicalbook.com

From a synthetic standpoint, the 1,3-thiazolidine ring is readily accessible through various synthetic routes, most commonly via the cyclocondensation of a compound containing an amino group and a thiol group (like cysteamine) with an aldehyde or ketone. nih.govuni.lu Multi-component reactions, where an amine, a thiol-containing compound (such as thioglycolic acid), and an aldehyde are combined in a one-pot synthesis, have become an efficient and environmentally friendly method for generating libraries of substituted thiazolidin-4-ones. nih.gov The thiazolidine ring's conformational flexibility and the potential for substitution at various positions (C2, N3, C4, and C5) make it an exceptionally versatile template for synthetic chemists to explore chemical space and develop new bioactive molecules. nih.gov Mechanistic studies have been conducted to understand the formation of the thiazolidine ring, including investigations into ring-chain tautomerism and the influence of catalysts and reaction conditions on product selectivity. nih.govresearchgate.net

Overview of Current Research Trajectories and Academic Importance of 2-(Trifluoromethyl)-1,3-thiazolidine Derivatives

While the parent compound, this compound, is cataloged in chemical databases, specific research focusing exclusively on its synthesis and reactivity is limited. uni.lu Academic and industrial interest has predominantly centered on its derivatives, particularly those incorporating the 4-oxo-thiazolidine (thiazolidin-4-one) core. The trifluoromethyl group in these molecules is often located on a substituent attached to the main thiazolidine ring, rather than directly at the C2 position. Nonetheless, these structures serve as important examples of the current research directions involving the trifluoromethyl and thiazolidine motifs.

Current research trajectories focus on synthesizing novel derivatives and evaluating their biological activities. For instance, researchers have designed and synthesized series of 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-one conjugates and tested them as antibacterial agents. researchgate.net Several of these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ciprofloxacin. researchgate.net Another area of investigation involves the synthesis of thiazolidinones where a trifluoromethylphenyl group is attached to the ring, which have also been explored for their therapeutic potential. prepchem.com

These studies highlight a clear trend: the strategic combination of a thiazolidine-based scaffold with a trifluoromethyl group is a productive approach in the search for new bioactive compounds. The research emphasizes the synthesis of complex, highly functionalized molecules where the thiazolidine ring serves as a core to which various fluorinated substituents are attached. The academic importance lies in exploring the structure-activity relationships (SAR) of these derivatives to optimize their potency and selectivity for specific biological targets.

Table 1: Examples of Biologically Active Thiazolidine Derivatives Featuring a Trifluoromethyl Group This table presents data on complex derivatives where the trifluoromethyl group is part of a substituent on the thiazolidine ring system, reflecting current research trends.

| Compound Class | Example Structure | Biological Activity | Research Focus | Reference |

| Thiazolidin-4-one Conjugates | 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-one | Antibacterial | Development of new antibiotics against resistant bacterial strains. | researchgate.net |

| Iminothiazolidines | 2-imino-3-(3-trifluoromethylphenyl)thiazolidine | Synthetic Intermediate | Synthesis of novel heterocyclic structures for potential biological screening. | prepchem.com |

| Indole-Thiazolidinone Hybrids | (Z)-2-Thioxo-5-((1-(3-(trifluoromethyl)benzyl)-1H-indol-3-yl)methylene)thiazolidin-4-one | Anticancer (predicted) | Synthesis of hybrid molecules combining pharmacophores for new anticancer agents. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTZSYSBYNJFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304668 | |

| Record name | 2-(Trifluoromethyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016771-85-9 | |

| Record name | 2-(Trifluoromethyl)thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016771-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation, Spectroscopic Characterization, and Conformational Analysis of 2 Trifluoromethyl 1,3 Thiazolidine and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated heterocyclic compounds like 2-(trifluoromethyl)-1,3-thiazolidine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the molecular structure through chemical shifts, signal multiplicities, and coupling constants.

¹H NMR: The proton NMR spectrum of a this compound would typically display distinct signals for the methylene (B1212753) protons of the thiazolidine (B150603) ring and the amine proton. The protons on the carbon adjacent to the sulfur atom (C5) and the nitrogen atom (C4) would appear as multiplets, likely in the range of δ 2.8-3.6 ppm. The proton on the nitrogen (N-H) would appear as a broader signal.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom at position 2, bonded to the trifluoromethyl group, is significantly influenced by the fluorine atoms, appearing as a quartet with a characteristic coupling constant (JC-F). This signal is expected in the range of δ 79-81 ppm. The CF₃ group itself exhibits a quartet due to one-bond C-F coupling, often with a large coupling constant around 290-310 Hz. rsc.orgrsc.org The methylene carbons of the thiazolidine ring (C4 and C5) would resonate at distinct chemical shifts.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound would show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment. nih.gov For similar trifluoromethyl-containing structures, these shifts are often observed in the range of δ -70 to -77 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu The absence of H-F or C-F coupling in the ¹⁹F spectrum (beyond the one-bond coupling to C2) can further confirm the structural assignment.

Table 1: Representative NMR Data for Trifluoromethylated Analogues This table compiles representative data from various trifluoromethyl-containing compounds to illustrate expected values.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | ~2.8-3.6 | m | - | -CH₂-S- and -CH₂-N- | rsc.org |

| ¹³C | ~120 | q | JC-F ≈ 290-310 | -CF₃ | rsc.orgrsc.org |

| ¹³C | ~30-55 | s | - | -CH₂-S- and -CH₂-N- | rsc.org |

| ¹⁹F | ~ -70 to -77 | s | - | -CF₃ | rsc.orgcolorado.edu |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₄H₆F₃NS), HRMS provides an experimental mass that can be compared to the theoretical exact mass.

The expected molecular ion [M]⁺ or a protonated species [M+H]⁺ would be observed. The calculated monoisotopic mass for C₄H₆F₃NS is 157.0200. An experimental HRMS measurement matching this value to within a few parts per million (ppm) error confirms the molecular formula and rules out other potential elemental compositions. For instance, in studies of similar fluorinated compounds, HRMS data has been used to confirm calculated formulas with high accuracy. rsc.org

Table 2: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Species | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| C₄H₆F₃NS | [M+H]⁺ | 158.0273 | Value to be determined experimentally | rsc.org |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying key functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent bands would include:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretch: Absorptions typically found just below 3000 cm⁻¹ for the methylene groups.

C-F Stretch: Strong, characteristic absorptions in the range of 1100-1350 cm⁻¹ are definitive for the trifluoromethyl group. nih.govresearchgate.net The high intensity of these bands is due to the large change in dipole moment during the C-F bond vibration.

C-N Stretch: A moderate absorption band usually appearing in the 1020-1250 cm⁻¹ region.

C-S Stretch: This bond typically gives rise to a weak absorption in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | Moderate | scispace.com |

| C-H (sp³) | Stretching | 2850 - 2960 | Medium | scispace.com |

| C-F | Stretching | 1100 - 1350 | Strong | nih.govresearchgate.net |

| C-N | Stretching | 1020 - 1250 | Medium | scispace.com |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The way molecules arrange themselves in a crystal is governed by intermolecular forces. For this compound, hydrogen bonding is a primary interaction. The amine proton (N-H) can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors, leading to the formation of chains or dimeric structures. clockss.org For example, crystal structures of related thiazolidine derivatives show that molecules often form cyclic dimers through intermolecular N-H···S or N-H···O hydrogen bonds. scispace.comclockss.org

In analogues containing aromatic rings, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can also play a significant role in stabilizing the crystal packing. researchgate.netpsu.edu While this compound itself lacks an aromatic ring, this interaction is crucial in many of its more complex analogues. nih.gov The trifluoromethyl group itself is generally a poor hydrogen bond acceptor but can participate in other weak intermolecular contacts.

The five-membered thiazolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. The two most common low-energy conformations are the envelope (Cₛ symmetry), where one atom is out of the plane of the other four, and the twist (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. smu.edu

The specific conformation adopted by the thiazolidine ring can be quantitatively described by puckering parameters, such as the puckering amplitude (q) and phase angle (φ). smu.eduresearchgate.net The electronic nature and steric bulk of substituents on the ring heavily influence its preferred conformation. nih.gov In thiazolidine systems, the ring pucker is often governed by stereoelectronic effects, such as the gauche effect. nih.gov X-ray diffraction data provides the precise atomic coordinates needed to calculate these puckering parameters, offering a detailed quantitative picture of the ring's shape in the solid state. researchgate.netnih.gov The substituent at the C2 position, in this case, the bulky and highly electronegative trifluoromethyl group, would be expected to have a dominant influence on the conformational equilibrium of the ring, likely favoring a conformation that minimizes steric clashes.

Chemical Transformations and Reactivity Profiles of 2 Trifluoromethyl 1,3 Thiazolidine

Reactivity of the Trifluoromethyl Group in the 1,3-Thiazolidine Framework

The trifluoromethyl (CF₃) group is renowned for its high stability and profound electronic effects on adjacent molecular frameworks. mdpi.com Its reactivity within the 2-(Trifluoromethyl)-1,3-thiazolidine structure is largely characterized by its inertness to direct substitution and its powerful influence on the ring's chemical properties.

Direct nucleophilic substitution on a trifluoromethyl group is an exceptionally challenging transformation. The carbon-fluorine bonds are extremely strong and the fluorine atoms are poor leaving groups, rendering the CF₃ group highly resistant to typical nucleophilic attack. mdpi.com While the trifluoromethyl group is integral to many chemical reactions, this involvement is primarily through its electronic and steric influence rather than participating as a substrate in nucleophilic substitution. mdpi.comdtic.mil Consequently, reactions that aim to displace one or more fluorine atoms from the CF₃ group in this compound are not considered synthetically viable under standard nucleophilic substitution conditions.

The trifluoromethyl group exerts a significant impact on the reactivity of the 1,3-thiazolidine ring due to its distinct electronic and steric characteristics. mdpi.comnih.gov

Electronic Influence: The high electronegativity of the three fluorine atoms makes the CF₃ group a powerful electron-withdrawing substituent. mdpi.comresearchgate.net This property has several consequences for the thiazolidine (B150603) ring:

Reduced Nucleophilicity: The inductive electron withdrawal deactivates the adjacent nitrogen and sulfur heteroatoms, diminishing their nucleophilicity. This can slow down reactions such as N-alkylation or N-acylation compared to non-fluorinated analogs.

Increased Acidity: The electron-withdrawing nature of the CF₃ group increases the acidity of the proton on the nitrogen atom (N-H), making it easier to deprotonate with a base.

Steric Influence: The trifluoromethyl group is sterically more demanding than a hydrogen or a methyl group. mdpi.com This steric bulk can hinder the approach of reagents to the nearby heteroatoms and the C2 position of the ring, potentially influencing the regioselectivity and stereoselectivity of reactions. nih.gov

Table 1: Influence of the Trifluoromethyl Group on the 1,3-Thiazolidine Ring

| Property Affected | Influence of Trifluoromethyl Group | Rationale |

| Nitrogen Nucleophilicity | Decreased | Strong inductive electron withdrawal by the CF₃ group reduces electron density on the nitrogen atom. mdpi.comresearchgate.net |

| Sulfur Nucleophilicity | Decreased | Inductive electron withdrawal reduces electron density on the sulfur atom. |

| N-H Acidity | Increased | The electron-withdrawing CF₃ group stabilizes the resulting conjugate base (anion) upon deprotonation. |

| Steric Accessibility | Hindered at C2, N3, S1 | The CF₃ group is bulkier than a methyl group, impeding the approach of reactants to adjacent atoms. mdpi.comnih.gov |

Functionalization and Derivatization of the 1,3-Thiazolidine Ring

Functionalization of the this compound ring can be achieved by targeting the reactive sites, namely the nitrogen and sulfur heteroatoms, or the ring structure itself through addition reactions.

As a saturated heterocycle, the 1,3-thiazolidine ring does not undergo classical electrophilic aromatic substitution. However, the heteroatoms can be targets for electrophiles. The nitrogen atom, despite its reduced nucleophilicity, can still react. For instance, in related thiazolidine systems, the nitrogen atom can participate as a nucleophile in Michael addition reactions. researchgate.net

Nucleophilic additions often involve a preceding deprotonation step. The increased acidity of the N-H proton in this compound facilitates the formation of a nitrogen anion, which can then act as a nucleophile in reactions with various electrophiles.

The nitrogen and sulfur atoms are the primary sites for the derivatization of the this compound ring.

Nitrogen Derivatization: The secondary amine functionality of the thiazolidine nitrogen allows for a range of common transformations. N-acylation and N-amidation are feasible, as demonstrated in analogous 2-trifluoromethyl-1,3-oxazolidine systems and other thiazolidine derivatives. nih.govnih.gov These reactions typically involve treating the thiazolidine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Similarly, N-alkylation can be achieved using alkyl halides, though the reaction may require more forcing conditions compared to more nucleophilic amines.

Sulfur Derivatization: The sulfur atom in the thiazolidine ring exists as a thioether. A primary reaction pathway for thioethers is oxidation. The sulfur can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

Table 2: Potential Derivatization Reactions of this compound

| Heteroatom | Reaction Type | Typical Reagents | Expected Product |

| Nitrogen | N-Acylation | Acyl chloride, Anhydride, Base | N-Acyl-2-(trifluoromethyl)-1,3-thiazolidine |

| Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(trifluoromethyl)-1,3-thiazolidine |

| Sulfur | Oxidation | H₂O₂, mCPBA | This compound-1-oxide (Sulfoxide) |

| Sulfur | Oxidation | Excess mCPBA, KMnO₄ | This compound-1,1-dioxide (Sulfone) |

Ring-Opening and Ring-Closure Reaction Pathways

The formation and cleavage of the thiazolidine ring are key transformations in its chemistry.

Ring-Closure Reactions: The most direct and common method for synthesizing 1,3-thiazolidines is the condensation reaction between a compound containing an aldehyde or ketone and a β-amino-thiol. nih.gov By analogy, this compound is synthesized via the ring-closing condensation of cysteamine (B1669678) (2-aminoethanethiol) with trifluoroacetaldehyde (B10831) or a synthetic equivalent like its stable hemiacetal or hydrate. nih.gov This reaction involves the initial formation of a hemiaminal or hemithioaminal intermediate, followed by intramolecular cyclization and dehydration to yield the final thiazolidine ring.

Ring-Opening Reactions: The 1,3-thiazolidine ring can be cleaved under various conditions. Acid-catalyzed hydrolysis can lead to ring-opening, reversing the formation reaction to yield cysteamine and trifluoroacetaldehyde. rsc.org The stability of the ring towards hydrolysis is often enhanced by the presence of the trifluoromethyl group. Ring-opening can also be facilitated by derivatizing the ring nitrogen. For example, N-acylation can activate the ring, making it more susceptible to cleavage by nucleophiles. dergipark.org.tr Such ring-opening strategies are valuable for using thiazolidines as synthetic intermediates.

Investigations into Reversible Ring Transformations

The formation of the thiazolidine ring is generally a reversible process, participating in a dynamic equilibrium known as ring-chain tautomerism. researchgate.netresearchgate.net This equilibrium exists between the cyclic thiazolidine structure and its open-chain Schiff base or iminium ion counterpart. The position of this equilibrium is highly sensitive to various factors, including pH, temperature, and the nature of substituents on the ring. documentsdelivered.comrsc.orgnih.gov

In the case of this compound, the strong inductive effect of the trifluoromethyl group is expected to significantly destabilize the C2-carbon of the ring, making it more electrophilic. This heightened electrophilicity facilitates the nucleophilic attack that initiates ring opening. Under acidic conditions, protonation of the ring nitrogen is followed by cleavage of the C2-N bond to form a relatively stable open-chain iminium ion. Conversely, under basic conditions, the ring can open to form a zwitterionic intermediate. researchgate.net

The reversibility of this transformation is a key feature, utilized in fields like dynamic combinatorial chemistry where the equilibrium can be shifted by the presence of a biological target. researchgate.net

Table 1: Factors Influencing Ring-Chain Tautomerism in 1,3-Thiazolidine Systems

| Factor | Effect on Equilibrium | Mechanism | General Reference |

| Low pH (Acidic) | Shifts toward open-chain (iminium ion) | Protonation of ring nitrogen facilitates C-N bond cleavage. | documentsdelivered.com |

| High pH (Basic) | Can favor ring opening via zwitterion | Base-catalyzed proton abstraction and subsequent ring cleavage. | researchgate.net |

| Electron-Withdrawing Group at C2 (e.g., -CF₃) | Shifts toward open-chain form | Destabilizes the C2 carbon (aminal center), making it more susceptible to nucleophilic attack and ring opening. | nih.gov |

| Electron-Donating Group at C2 | Shifts toward cyclic (thiazolidine) form | Stabilizes the aminal center, making ring opening less favorable. | nih.gov |

| N-Substitution | Influences rate and mechanism | N-acylation can significantly slow hydrolysis by destabilizing the developing positive charge on the nitrogen during ring opening. N-alkyl groups can influence the rate of opening. | researchgate.netdocumentsdelivered.com |

Mechanistic Studies of Ring Scission in Related Thiazolidine Systems

Ring scission, or the irreversible cleavage of the thiazolidine ring, is a critical transformation pathway, particularly in metabolic contexts. While the specific metabolic fate of this compound is not widely documented, mechanistic studies on related thiazolidine derivatives, such as thiazolidinediones (TZDs), provide significant insight into potential scission pathways.

A primary mechanism for the metabolic ring scission of TZD derivatives involves enzymatic oxidation of the ring's sulfur atom. nih.govacs.org This process is often mediated by Cytochrome P450 (P450) enzymes. The initial step is an S-oxidation that forms a sulfenic acid intermediate. nih.gov This intermediate is unstable and can undergo spontaneous cleavage of the TZD ring. The resulting reactive species can then be trapped by cellular nucleophiles like glutathione (B108866) (GSH) or be reduced. nih.gov In the absence of reducing agents, the sulfenic acid may undergo disproportionation. nih.gov

Another proposed pathway, observed in the metabolism of the TZD drug pioglitazone, involves the hydrolysis of an imide bond within the ring, leading to the formation of an open-ring metabolite containing an S-carbamothioate and a carboxylic acid. researchgate.net

For simpler thiazolidines, ring scission can be viewed as the irreversible decomposition of the open-chain tautomer. The hydrolysis of 2-substituted thiazolidines to yield an aldehyde (or ketone) and an aminothiol (B82208) is a well-documented example of ring scission. documentsdelivered.comacs.org The reaction proceeds via the formation of the iminium ion intermediate, which is then attacked by water. documentsdelivered.com The rate-determining step can vary depending on the substituents and pH; for N-acetyl derivatives, the ring-opening itself is often rate-limiting due to the electronic destabilization of the required transition state. documentsdelivered.comacs.org

Given the structure of this compound, it is plausible that its ring scission could proceed via either hydrolytic pathways, likely enhanced by the electron-withdrawing trifluoromethyl group, or through metabolic S-oxidation if subjected to biological systems.

Table 2: Proposed Mechanisms of Ring Scission in Thiazolidine-Based Structures

| Mechanism Pathway | Key Steps | Intermediate(s) | System | General Reference |

| Metabolic S-Oxidation | 1. P450-mediated oxidation of the ring sulfur. 2. Formation of an unstable intermediate. 3. Spontaneous ring scission. 4. Further reaction (e.g., reduction, conjugation). | Sulfenic acid | Thiazolidinediones (TZDs) | nih.govacs.org |

| Hydrolytic Cleavage | 1. Reversible ring-opening to an iminium ion. 2. Nucleophilic attack by water on the iminium carbon. 3. Irreversible decomposition to aldehyde/ketone and aminothiol. | Iminium ion, Zwitterion | General 1,3-Thiazolidines | documentsdelivered.comacs.org |

| Imide Hydrolysis | 1. Hydrolysis of an internal amide/imide bond. 2. Formation of an open-ring carboxylic acid derivative. | S-carbamothioate | Thiazolidinediones (TZDs) | researchgate.net |

Computational and Theoretical Chemistry Studies on 2 Trifluoromethyl 1,3 Thiazolidine

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of novel molecules. mdpi.com For derivatives of 2-(trifluoromethyl)-1,3-thiazolidine, DFT methods are used to optimize molecular geometry and calculate a range of electronic descriptors that govern the compound's behavior. jmchemsci.comdntb.gov.uaelsevierpure.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net These parameters are instrumental in predicting how a molecule will interact with biological targets. nih.gov For instance, DFT studies on related thiazolidinone derivatives have been used to analyze their electronic structure and potential as corrosion inhibitors or for other material science applications. researchgate.net In studies of 2-(trifluoromethyl)phenothiazine (B42385) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine thermochemical parameters that describe the molecule's antioxidant potential. mdpi.comresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Thiazolidinone Derivatives

| Parameter | Description | Typical Calculated Values | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | jmchemsci.comresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | jmchemsci.comresearchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 eV | jmchemsci.comresearchgate.net |

| Hardness (η) | Resistance to change in electron distribution | ~1.7 to ~2.5 eV | jmchemsci.com |

| Softness (S) | Reciprocal of hardness, indicates reactivity | ~0.2 to ~0.3 eV-1 | jmchemsci.com |

| Electronegativity (χ) | Power of an atom to attract electrons to itself | ~3.8 to ~4.7 eV | researchgate.net |

Note: Values are illustrative and derived from studies on various thiazolidinone derivatives. The specific values for this compound would require dedicated calculations.

Molecular Docking and Ligand-Target Interaction Analysis for Enzyme and Receptor Binding

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, such as an enzyme or receptor. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of their activity. For thiazolidine (B150603) derivatives, docking studies have been extensively used to investigate their potential as inhibitors for a wide range of biological targets. nih.gov

The process involves placing the 3D structure of the ligand (e.g., a this compound derivative) into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). nih.govnih.gov Algorithms then calculate the most stable binding poses and estimate the binding affinity, typically expressed as a docking score in kcal/mol. nih.gov Studies on related thiazolidinone scaffolds have identified them as potent inhibitors of targets like cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor-2 (VEGFR-2), and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.govresearchgate.netnih.gov For example, docking studies of 2,3-diaryl-1,3-thiazolidin-4-one derivatives into the COX-2 active site revealed binding modes that correlated well with their in vitro inhibitory activity, with IC50 values as low as 0.05 µM. nih.gov Similarly, thiazolidine-2,4-diones have been docked against VEGFR-2, showing binding patterns similar to the known inhibitor Sorafenib. nih.gov

Table 2: Examples of Protein Targets for Thiazolidine Derivatives Investigated by Molecular Docking

| Target Protein | PDB ID | Therapeutic Area | Key Interacting Residues | Reference |

|---|---|---|---|---|

| VEGFR-2 | 2OH4, 4ASD | Cancer | Cys919, Asp1046, Glu885 | nih.gov |

| PPARγ | 2PRG | Diabetes | Ser289, His323, His449, Tyr473 | nih.govnih.gov |

| COX-2 | 5IKR | Inflammation | Arg513, Val523, Ser353 | nih.gov |

| EGFR | 4HJO | Cancer | Met793, Leu718, Asp855 | nih.gov |

| Penicillin Binding Protein | 2ZC4 | Antibacterial | Not specified | najah.edu |

| 15-PGDH | 2GDZ | Cancer, Inflammation | Asn91, Gly12, Tyr151 | researchgate.net |

Note: This table compiles data from various thiazolidine derivatives to illustrate the application of molecular docking. The specific interactions for this compound would depend on the target.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com MD simulations are used to assess the stability of a docked ligand-protein complex, observe conformational changes, and calculate binding free energies with greater accuracy. nih.govrsc.org

Table 3: Key Parameters and Findings from MD Simulations of Thiazolidine-Target Complexes

| System | Simulation Time (ns) | Force Field | Key Findings | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one / EGFR | 100 | Not Specified | Confirmed stability of the ligand-protein complex. | nih.gov |

| Thiazolidine-2,4-dione / VEGFR-2 | 100 | Not Specified | Validated docking poses and stability of key H-bonds. | nih.gov |

| Thiazolidine-2,4-dione / PTP1B | 100 | OPLS3e | Provided insights into interaction dynamics and stability of the top-ranked compound. | mdpi.com |

| Thiazolidine-2,4-dione / SARS-CoV-2 Mpro | 100 | Not Specified | Evaluated binding modes and affinities, reinforcing docking studies. | nih.govrsc.org |

| Thiazolidine-2,4-dione / PPAR-γ | 100 | Not Specified | Assessed the stability of top-docked complexes. | nih.gov |

Note: This table summarizes findings from studies on various thiazolidine derivatives to showcase the utility of MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Trifluoromethylated Thiazolidine Research

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized molecules. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov

In a CoMFA/CoMSIA study, a series of aligned molecules is placed in a 3D grid. For each molecule, steric and electrostatic (in CoMFA) fields are calculated at each grid point. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govimist.ma Statistical methods like Partial Least Squares (PLS) are then used to create a mathematical model linking the variations in these fields to the observed biological activity (e.g., IC50). The predictive power of the model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com For instance, a CoMFA model for 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists yielded a q² of 0.751 and an r² of 0.973, indicating a highly predictive model where steric and electrostatic properties were key for activity. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov

Table 4: Statistical Parameters from a Representative 3D-QSAR (CoMFA/CoMSIA) Study on Thiazolidin-4-one Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.751 | 0.973 | 0.730 | Steric: 48.9%, Electrostatic: 51.1% | nih.gov |

| CoMSIA | 0.739 | 0.923 | 0.730 | Steric: 12.5%, Electrostatic: 29.0%, Hydrophobic: 30.3%, H-bond Donor: 28.2% | nih.gov |

Note: Data is from a study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists. nih.gov q² and r² values close to 1.0 indicate a robust and predictive model.

In Silico Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry also allows for the in silico prediction of various spectroscopic properties and reaction energetics, which can aid in the characterization of newly synthesized compounds and in understanding reaction mechanisms. DFT calculations are commonly used to predict vibrational frequencies, which can be compared with experimental Infrared (IR) spectra to confirm the structure of a molecule. researchgate.net Theoretical calculations of harmonic frequencies often include a scaling factor to better match experimental results. researchgate.net

Furthermore, DFT can be used to calculate thermochemical parameters that describe reaction energetics. For example, in the study of antioxidant activity, parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) are calculated to predict the molecule's ability to scavenge free radicals through different mechanisms. mdpi.comresearchgate.net A study on 2-(trifluoromethyl)phenothiazine derivatives calculated these values to determine which hydroxyl group in the structure was more likely to be the active site for radical scavenging. mdpi.com These theoretical predictions provide valuable guidance for experimental studies and help in the rational design of molecules with desired properties.

Table 5: Theoretical Thermochemical Parameters for Antioxidant Activity of a Phenothiazine Derivative (Fluphenazine)

| Parameter | Description | Calculated Value (kcal/mol) in Gas Phase | Reference |

|---|---|---|---|

| BDE | Bond Dissociation Enthalpy | 89.1 | mdpi.com |

| IP | Ionization Potential | 179.9 | mdpi.com |

| PDE | Proton Dissociation Enthalpy | 53.3 | mdpi.com |

| PA | Proton Affinity | 64.1 | mdpi.com |

| ETE | Electron Transfer Enthalpy | 86.6 | mdpi.com |

Note: Data is for Fluphenazine, a 2-(trifluoromethyl)phenothiazine derivative, calculated at the DFT/B3LYP/6-311++G(d,p) level. mdpi.com These values help predict the dominant antioxidant mechanism.

Mechanistic Studies of Biological Interactions of 2 Trifluoromethyl 1,3 Thiazolidine and Its Derivatives Non Clinical Focus

Molecular Mechanisms of Enzyme Inhibition

The structural features of 2-(trifluoromethyl)-1,3-thiazolidine derivatives allow them to interact with a range of enzymes, leading to the inhibition of their catalytic functions. These interactions are pivotal to their observed biological effects and are being explored for therapeutic potential.

Inhibition of Kinase Activity (e.g., Pim Kinases, VEGFR-2)

The inhibition of protein kinases, which are crucial regulators of cell signaling, is a key mechanism of action for many thiazolidine (B150603) derivatives. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Pim kinases are notable targets.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth. nih.gov Blocking VEGFR-2 signaling is a promising strategy to impede cancer progression. nih.gov Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of VEGFR-2. nih.govyoutube.com For instance, certain 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidin-4-one derivatives have been evaluated for their antiglioma efficacy, demonstrating inhibitory activity against both VEGFR-2 and Aurora kinase A (AURKA). mdpi.com One derivative, 5e, which contains a 4-chlorophenyl substituent, was particularly effective against glioblastoma cells. mdpi.com Similarly, newly designed thiazole (B1198619) derivatives have shown good inhibitory activity against VEGFR-2, with 4-chlorophenylthiazole and 3-nitrophenylthiazole showing 81.36% and 85.72% inhibition, respectively, in an ELISA analysis. youtube.com

Recent studies have also highlighted the issue of resistance to antiangiogenic agents, which can be mediated by hypoxia-inducible PIM-1 kinase upregulation. diabetesjournals.org This has spurred the design of dual VEGFR-2/PIM-1 kinase inhibitors to overcome this resistance mechanism. diabetesjournals.org Hybrid compounds derived from pyridine (B92270) and thieno[2,3-b]pyridine (B153569) have been synthesized and shown to possess dual inhibitory potential. diabetesjournals.org

| Compound Type | Target Kinase(s) | Key Findings (IC50 / % Inhibition) | Cell Line | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione derivative (Compound 22) | VEGFR-2 | IC50: 1.21 μM | MCF-7 | nih.gov |

| 1,3-Thiazolidin-4-one derivative (Compound 5e) | AURKA & VEGFR-2 | IC50: 6.43 µg/mL | LN229 (Glioblastoma) | mdpi.com |

| Thiazolidine-2,4-dione (Compound 7c) | VEGFR-2 | IC50: 7.78 µM | MCF-7 | youtube.com |

| 3-Nitrophenylthiazolyl derivative (4d) | VEGFR-2 | 85.72% Inhibition | N/A (ELISA) | youtube.com |

| Pyridine derivative (Compound 10b) | VEGFR-2 & PIM-1 | Most active dual inhibitor in the series | HepG-2, Caco-2, MCF-7, PC-3 | diabetesjournals.org |

Interaction with Bacterial Metallo-β-Lactamases (MBLs) and HIV-1 Reverse Transcriptase

Thiazolidinone derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle. nih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Research has focused on various series of these derivatives, including 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ones containing an arylthioacetamide group, which have proven effective at inhibiting RT activity at micromolar concentrations. nih.gov Other studies have evaluated (4/6-substituted benzo[d]thiazol/imidazole-2-yl)thiazolidin-4-ones and found them to be among the most potent HIV-1 RT inhibitors in their tested series. researchgate.net The development of novel RT inhibitors is crucial due to the emergence of drug-resistant HIV strains. researchgate.net A triazinone derivative containing a trifluoromethyl group was found to inhibit HIV-1 replication by interfering with RT activity, with an EC50 of 4.3 μM in in vitro assays. nih.gov This compound was also effective against a major NNRTI-resistant strain. nih.gov

In the context of antibacterial action, while specific interactions with metallo-β-lactamases by this compound are not detailed in the provided search results, related compounds have shown significant antibacterial properties. A series of 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-one derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains, in some cases surpassing standard antibiotics. nih.gov

Binding Site Analysis and Key Molecular Interactions with Target Proteins

Molecular docking and in silico studies have been instrumental in understanding how these derivatives interact with their target enzymes. For VEGFR-2, inhibitors often feature a heteroaromatic structure that occupies the hinge region of the active site, forming a crucial hydrogen bond with the amino acid Cys917. nih.gov The binding pattern of some thiazolidine-2,4-dione derivatives is largely similar to that of the known inhibitor sorafenib. nih.gov Docking studies of 1,3-thiazolidin-4-one derivatives against VEGFR-2 and AURKA indicate that hydrophobic and π-stacking interactions are primary drivers of binding. mdpi.com A hydrogen bond with the residue Glu 260 has also been identified as a key interaction for some derivatives. mdpi.com The Asp-Phe-Gly (DFG) motif within VEGFR-2 is another critical region for inhibitor interaction. nih.gov

In the case of HIV-1 Reverse Transcriptase, computer-assisted docking simulations showed that a trifluoromethyl-containing triazinone derivative binds to the NNRTI binding pocket in a manner similar to the drug efavirenz. nih.gov For 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives, docking studies were employed to rationalize the biological results and understand the binding modes within the RT catalytic area. nih.gov

Cellular Pathway Modulation at the Mechanistic Level

Beyond direct enzyme inhibition, derivatives of this compound can modulate complex cellular pathways, leading to significant changes in cell fate, such as apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Models

A significant mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Several thiazolidine and trifluoromethyl-containing derivatives have been shown to arrest the cell cycle at various phases. A Fluorinated Trifluoromethyl 4-Thiazolidinone (B1220212) (FTT) was found to induce a higher percentage of cells in the G1 phase, suggesting cell death via apoptosis. bohrium.com Similarly, a novel trifluoromethyl benzopyran derivative was reported to suppress the viability of HeLa cells by inducing G1 cell cycle arrest. patsnap.com In contrast, another study on thiazolidine-2,4-dione derivatives found that they triggered a stop in MCF-7 cell growth at the S phase. nih.gov Other research has identified derivatives that arrest cancer cells in the G2 phase.

The induction of apoptosis often follows cell cycle arrest. The trifluoromethyl benzopyran derivative C110g was shown to induce apoptosis through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 protein ratio, cytoplasmic release of cytochrome c, and activation of caspase-9 and -3. patsnap.com Activation of caspase-8 was also observed, suggesting the extrinsic pathway may be involved as well. patsnap.com Another thiazolidine derivative, 100e, was found to decrease the mitochondrial membrane potential and increase cell death in leukemic cell lines through apoptosis.

| Compound Type | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Trifluoromethyl benzopyran (C110g) | HeLa | G1 Arrest | Increased p53/p21, Bax/Bcl-2 ratio, Cytochrome c release, Caspase-9, -3, -8 activation | patsnap.com |

| Fluorinated Trifluoromethyl 4-Thiazolidinone (FTT) | CHO-K1 | G1 Arrest | Implied apoptosis | bohrium.com |

| Thiazolidine-2,4-dione (Compound 22) | MCF-7 | S Phase Arrest | Not specified | nih.gov |

| 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-one (100e) | Reh, Nalm6 | SubG1 Accumulation | Decreased mitochondrial membrane potential | |

| Morpholinothiazolidinone derivatives | MCF-7, HepG-2, SKOV-3 | G1 and G2 Arrest | Significant early and late apoptosis |

Inhibition of Advanced Glycation End Products (AGEs) Formation Mechanisms

Advanced Glycation End Products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids, a process known as glycation. nih.govmdpi.com The accumulation of AGEs is implicated in diabetic complications and other diseases. nih.gov Thiazolidin-4-one-based compounds have been reported to inhibit the formation of AGEs, although research in this area is still developing.

The primary mechanisms by which AGE inhibitors work include trapping reactive carbonyl species (intermediates in AGE formation), breaking existing AGE cross-links, and exerting antioxidant effects. Thiazolidinediones (TZDs), a class of antidiabetic agents, have been shown to have a role in anti-AGE treatment. patsnap.com Their mechanism is partly linked to their activity as PPARγ-agonists. patsnap.com This agonist activity can lead to a reduction in the expression of the Receptor for Advanced Glycation End Products (RAGE) in endothelial cells. bohrium.com By reducing RAGE expression, TZDs can limit the cell's susceptibility to the pro-inflammatory effects of AGEs. bohrium.com Furthermore, studies on new 4-thiazolidinone derivatives confirmed their ability to inhibit the glycation of human serum albumin (HSA). These compounds were shown to strongly inhibit the formation of carbonyl compounds, which are precursors to AGEs.

Role of the Trifluoromethyl Moiety in Molecular Recognition and Bioactivity

The incorporation of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy in medicinal chemistry to modulate its physicochemical and biological properties. In the context of this compound, the -CF3 group, positioned at the second carbon of the thiazolidine ring, is pivotal in defining the molecule's interactions with biological systems. Its unique electronic and steric characteristics significantly influence lipophilicity, membrane permeability, and the ability to bind to specific molecular targets.

Impact on Lipophilicity and Intracellular Penetration Mechanisms

The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule, a critical factor for its ability to penetrate biological membranes and reach intracellular targets. The presence of fluorine atoms can enhance a molecule's lipophilicity and, consequently, its in vivo uptake and transport.

Table 1: Comparative Lipophilicity Parameters

| Compound/Fragment | LogP / Hansch π Value | Implication for Intracellular Penetration |

|---|---|---|

| Methyl Group (-CH3) | +0.56 | Baseline lipophilicity |

| Trifluoromethyl Group (-CF3) | +0.88 | Enhanced lipophilicity, potentially leading to improved membrane permeability |

| Hypothetical 2-Methyl-1,3-thiazolidine | Lower LogP | Expected lower passive diffusion across cell membranes compared to the -CF3 analogue |

| This compound | Higher LogP | Expected enhanced passive diffusion across cell membranes |

Note: LogP values for the full thiazolidine compounds are hypothetical and for comparative purposes, based on the established Hansch π values of the substituent groups.

Electronic and Steric Contributions to Specific Molecular Target Interactions

The trifluoromethyl group's influence on bioactivity extends beyond lipophilicity, involving significant electronic and steric effects that govern how the molecule interacts with its biological targets.

Electronic Effects: The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. This property can significantly alter the electronic distribution within the this compound molecule. The carbon atom of the -CF3 group becomes electron-deficient, which in turn withdraws electron density from the C2 position of the thiazolidine ring. This electronic perturbation can enhance electrostatic or hydrogen bonding interactions with biological targets. For example, the strong electron-withdrawing nature of the -CF3 group can influence the acidity of nearby protons or the basicity of the ring's nitrogen atom, modulating potential ionic interactions within a protein's binding pocket.

Steric Effects: The trifluoromethyl group is sterically larger than a hydrogen atom and even a methyl group. This increased bulk can be advantageous, potentially increasing the binding affinity and selectivity for a target protein through enhanced hydrophobic interactions. While bulkier than a methyl group, the -CF3 group is sometimes considered a bioisostere for a chlorine atom or an isopropyl group, allowing it to occupy similar spaces in a binding site. The specific conformation and orientation of the -CF3 group within a receptor site are critical. The steric hindrance provided by the group can lock the molecule into a specific conformation that is favorable for binding. In some molecular designs, the placement of a -CF3 group has been shown to be crucial for establishing a large dihedral angle between different parts of a molecule, which is necessary for its specific function.

Table 2: Comparison of Physicochemical Properties: Trifluoromethyl vs. Methyl Group

| Property | Trifluoromethyl Group (-CF3) | Methyl Group (-CH3) | Significance in Target Interaction |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Modulates local charge distribution, influencing electrostatic and hydrogen bonds. |

| van der Waals Radius | ~2.7 Å | ~2.0 Å | Affects steric fit within a binding pocket; can enhance hydrophobic interactions. |

| C-F Bond Strength | ~485 kJ/mol | N/A | Contributes to high metabolic stability, prolonging interaction with the target. |

| C-H Bond Strength | N/A | ~414 kJ/mol | More susceptible to metabolic oxidation compared to C-F. |

Structure-Activity Relationships (SARs) Governing Specific Biological Mechanisms

While specific SAR studies for this compound are not extensively documented in the provided literature, general principles derived from related structures and trifluoromethyl-containing compounds allow for the formulation of hypothetical SARs. The bioactivity of this scaffold would likely be modulated by substitutions on the thiazolidine ring and by the unique properties of the 2-trifluoromethyl group.

Studies on other thiazolidine derivatives, such as 4-thiazolidinones, reveal that the core heterocycle is crucial for activity. For example, the carbonyl group of 4-thiazolidinone was found to form a critical hydrogen bond with a tyrosine residue in its target enzyme; replacing the 4-thiazolidinone with a different ring system led to a dramatic decrease in activity. Similarly, for this compound, the integrity of the thiazolidine ring and the specific placement of the -CF3 group at the C2 position are presumed to be essential.

The trifluoromethyl group itself is often a critical component for potency. In SAR studies of Kv7 channel openers, replacing the -CF3 group on a benzylamine (B48309) moiety with a methyl or methoxy (B1213986) group resulted in significantly less potent compounds. This suggests that the electronic and lipophilic contributions of the -CF3 group are crucial for the observed biological effect.

Hypothetical SAR for this compound derivatives would likely focus on several key areas:

Substitution at the N3 position: The nitrogen atom of the thiazolidine ring is a common site for modification. Introducing different substituents here could alter solubility, modulate the ring's conformation, and introduce new interaction points with a biological target.

Substitution on the carbon backbone (C4 and C5): Adding substituents to the C4 or C5 positions could introduce steric constraints, create new chiral centers, and provide additional points for target interaction, potentially increasing affinity and selectivity.

Bioisosteric replacement of the -CF3 group: Replacing the -CF3 group with other groups like -CH3, -Cl, or -SCF3 would directly probe the importance of its steric, electronic, and lipophilic properties for the molecule's bioactivity.

Table 3: Hypothetical Structure-Activity Relationships of this compound Derivatives

| Position of Modification | Type of Substituent | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| C2 | Replacement of -CF3 with -CH3 | Likely decrease | Loss of favorable electronic-withdrawing effects and reduced lipophilicity. |

| N3 | Small alkyl groups (e.g., -CH3) | Variable | May improve permeability but could introduce steric clashes in the binding site. |

| N3 | Aromatic rings | Potential for enhancement | Could introduce new π-π stacking or hydrophobic interactions with the target. |

| C4/C5 | Carbonyl group (=O) | Significant change | Alters ring planarity and introduces a hydrogen bond acceptor, fundamentally changing target interactions. |

| C4/C5 | Alkyl or aryl groups | Potential for enhancement | Could provide additional hydrophobic interactions and improve target selectivity. |

Advanced Applications and Emerging Research Directions for 2 Trifluoromethyl 1,3 Thiazolidine

Utilization as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 2-(Trifluoromethyl)-1,3-thiazolidine scaffold is a valuable synthetic intermediate, primarily serving as a masked form of trifluoroacetaldehyde (B10831) and a precursor to chiral trifluoromethyl-containing amines and amino acids. The thiazolidine (B150603) ring itself is a stable protecting group that can be selectively cleaved under specific conditions to unmask reactive functionalities.

Research on analogous structures, such as 2-trifluoromethyl-1,3-oxazolidines, has demonstrated that the ring can be activated by Lewis acids. This activation facilitates stereoselective reactions with various nucleophiles, yielding functionalized α-trifluoromethylamines. researchgate.net A similar reactivity profile is anticipated for this compound, allowing it to serve as a key building block in the asymmetric synthesis of complex molecules. The conversion of these intermediates into broadly useful fluorinated building blocks can be achieved through methods like hydrolytic or reductive removal of the heterocyclic auxiliary. nih.gov

| Transformation Category | Specific Reaction | Product Class | Potential Utility |

| Ring Activation & Cleavage | Lewis acid-mediated reaction with silyl (B83357) enolates | β-amino ketones | Pharmaceutical intermediates |

| Lewis acid-mediated reaction with allylsilanes | Homoallylic amines | Building blocks for natural product synthesis | |

| Reductive ring opening (e.g., with LiAlH4) | N-substituted 2,2,2-trifluoroethan-1-amines | Chiral ligands, bioactive molecules | |

| Hydrolysis | Trifluoromethylated amino acids | Peptidomimetics, enzyme inhibitors | |

| Post-Polymerization Modification | Ring-opening of a polymerized thiazolidine monomer | Multifunctional polymers with amine and thiol groups | Advanced materials, bioconjugates nih.gov |

These transformations highlight the role of this compound as a versatile precursor for introducing the trifluoromethyl group into a wide array of complex and high-value chemical structures.

Exploration in Materials Science and Polymer Chemistry (Academic Potential)

While direct applications of this compound in materials science are still emerging, its structural components suggest significant academic and industrial potential. Fluorinated polymers are well-known for their unique properties, including low surface energy, high thermal stability, and chemical resistance. researchgate.net

A key potential application lies in its use as a monomer for creating novel functional polymers. A strategy has been demonstrated for other thiazolidine-containing monomers where controlled radical polymerization yields a polymer with latent nucleophilic sites. nih.gov Subsequent ring-opening of the thiazolidine reveals both an amine and a thiol group in each repeating unit. nih.gov Applying this concept to a this compound-derived monomer could produce multifunctional polymers. The presence of the trifluoromethyl group would be expected to confer desirable fluoropolymer properties onto the resulting material.

Furthermore, thiazolidine-2-thione moieties, which are structurally related, have been incorporated into polymers to create reactive side chains for conjugating biologically active compounds or for use as ligands in coordination chemistry. researchgate.net This suggests a pathway for creating advanced materials, such as targeted polymeric drugs or specialized coatings, starting from a trifluoromethyl-thiazolidine base. The inherent properties of fluorinated compounds could lead to materials with enhanced performance characteristics. nih.gov

Development of Chemical Probes and Ligands for Biological System Interrogation

The development of selective chemical probes and ligands is crucial for understanding complex biological systems and for drug discovery. The this compound scaffold possesses several features that make it an attractive core for designing such molecules.

The trifluoromethyl group is a bioisostere for various functional groups and can enhance binding affinity to biological targets through favorable electrostatic and hydrophobic interactions. tandfonline.com Its incorporation is a common strategy in drug design to improve metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com This increased half-life is a desirable property for chemical probes used in cellular environments.

Moreover, the fluorine atoms of the CF3 group provide a unique spectroscopic handle. ¹⁹F NMR spectroscopy is a powerful tool in biomedical research, as naturally occurring fluorine is rare in biological systems. researchgate.net This allows for the unambiguous detection and monitoring of a ¹⁹F-labeled probe, such as a derivative of this compound, to study its interaction with proteins or its metabolic fate. Thiazolidine derivatives have been successfully developed as inhibitors for a range of enzymes, including proteases and xanthine (B1682287) oxidase, demonstrating the utility of this scaffold in ligand design. researchgate.netplos.org

Potential Biological Targets for Probes/Ligands based on the Thiazolidine Scaffold:

| Target Class | Specific Example | Rationale for Thiazolidine Scaffold | Reference |

| Enzymes | Xanthine Oxidase (XO) | Thiazolidine-2-thione derivatives show potent inhibitory activity. | plos.org |

| Aldose Reductase (AR) | Thiazolidine-2,4-diones are known inhibitors, relevant in diabetes. | psu.edu | |

| SARS-CoV-2 3C-like Protease (Mpro) | Thiazolidinedione derivatives have been designed as potential inhibitors. | researchgate.net | |

| Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | The thiazolidinedione ring is a classic pharmacophore for this nuclear receptor. | nih.gov |

Integration of High-Throughput Screening and Rational Design in Compound Discovery

Modern drug and materials discovery heavily relies on the complementary strategies of high-throughput screening (HTS) and rational design. The this compound scaffold is well-suited for both approaches.

High-Throughput Screening (HTS): HTS involves testing large collections of compounds (libraries) for activity against a specific target. Combinatorial chemistry allows for the rapid synthesis of a library of derivatives based on the this compound core. By varying substituents at different positions on the thiazolidine ring, a diverse set of molecules can be generated. These libraries can then be screened to identify "hits"—compounds that exhibit a desired biological or material property. The growing interest in epigenetic targets, for example, has led to the development of focused screening libraries to accelerate the discovery of new probes and drug candidates. researchgate.net

Rational Design and Structure-Activity Relationship (SAR): Rational design uses structural information about a target (e.g., an enzyme's active site) to design molecules that are predicted to bind with high affinity and selectivity. For thiazolidine-based compounds, extensive structure-activity relationship (SAR) studies have been conducted. nih.govnih.gov For instance, molecular modeling has been used to understand the binding modes of thiazolidinedione inhibitors with their targets, identifying key interaction sites. psu.edu This knowledge can be applied to computationally design novel this compound derivatives with optimized properties before undertaking their chemical synthesis, saving time and resources.

| Approach | Methodology | Application to this compound |

| High-Throughput Screening (HTS) | Synthesis of a combinatorial library followed by automated biological assays. | Generate and screen a library of diverse this compound derivatives to discover novel bioactivities. |

| Rational Design | Use of computational chemistry and molecular modeling to design molecules for a specific target. | Design specific derivatives predicted to have high affinity for a target enzyme or receptor based on its 3D structure. |

| Structure-Activity Relationship (SAR) | Systematically modify the structure of a lead compound and measure the effect on activity. | Optimize an initial "hit" from HTS by systematically altering substituents on the thiazolidine ring to improve potency and selectivity. |

Future Perspectives in Trifluoromethylated Heterocycle Chemistry and Chemical Biology

The fusion of heterocyclic chemistry with fluorine chemistry continues to be a highly productive area of research, yielding numerous FDA-approved drugs and advanced materials. tandfonline.comrsc.orgnih.gov The future for compounds like this compound is bright, with several key trends shaping the landscape.

One major direction is the continued development of novel and more efficient synthetic methods for creating fluorinated heterocycles. rsc.orgnumberanalytics.com As these methods become more accessible, so too will the exploration of scaffolds like this compound. There is a growing emphasis on using biological systems and engineered enzymes to perform fluorination chemistry under mild, environmentally friendly conditions, which could open new avenues for producing complex fluorinated molecules. chembites.org

In chemical biology, fluorinated molecules are increasingly used not just as therapeutic agents but as tools to probe biological processes. ethernet.edu.etworldscientific.com The unique properties of the trifluoromethyl group, including its utility in ¹⁹F NMR and its ability to modulate molecular interactions, make this compound and its derivatives excellent candidates for developing next-generation chemical probes. These probes can help elucidate enzyme mechanisms, map protein-ligand interactions, and validate new drug targets.

The ongoing integration of computational chemistry with synthetic efforts will further accelerate discovery. numberanalytics.com Predicting the properties and bioactivities of virtual libraries of this compound derivatives will allow researchers to focus on the most promising candidates, streamlining the path from initial concept to functional molecule.

Q & A

Basic: What are the common synthetic routes for 2-(Trifluoromethyl)-1,3-thiazolidine?

The synthesis of this compound derivatives often involves cyclization reactions. For example, thiazolidine rings can be formed by reacting amines with carbonyl compounds in the presence of sulfur sources. A key intermediate, such as (R,S)-2-[1,3-thiazolidin-3-yl] derivatives, is generated via cyclization of precursors like 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane, followed by thiazolidine ring closure . Modifications to the trifluoromethyl group may require fluorinated building blocks, such as trifluoromethylphenol derivatives (e.g., 2-(Trifluoromethyl)phenol, CAS 444-30-4), which are precursors for introducing the CF₃ moiety .

Basic: How is the structure of this compound characterized?

Structural characterization typically employs:

- X-ray crystallography : To confirm the thiazolidine ring geometry and substituent positions, as demonstrated in studies of nickel-catalyzed intermediates .

- Spectroscopy : NMR (¹H, ¹³C, and ¹⁹F) to identify CF₃ group integration and sulfur-related shifts. For example, the CF₃ group exhibits distinct ¹⁹F NMR signals near -60 ppm .

- Chromatography : Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify intermediates, as seen in phosphazene synthesis protocols .

Basic: What biological activities are associated with this compound derivatives?

These compounds exhibit diverse bioactivities:

- Antimicrobial : Derivatives with substituted benzylidene groups at the 5-position show efficacy against bacterial strains, likely due to enhanced membrane interaction .

- Antidiabetic : Oxazolone-thiazolidine hybrids demonstrate hypoglycemic activity by modulating PPAR-γ receptors .

- Anticancer : The thiazolidine ring’s electron-deficient nature enhances binding to cellular targets, such as kinases or DNA repair enzymes .

Advanced: How do catalytic processes enhance the functionalization of this compound?

Nickel-catalyzed reactions enable desulfidation and alkyne insertion into benzothiazole derivatives. For instance, oxidative addition of C–S bonds to nickel(0) forms thianickelacycle intermediates, which are structurally confirmed via X-ray absorption spectroscopy. This method allows the synthesis of trifluoromethylquinolines, expanding applications in medicinal chemistry .

Advanced: How do substituents influence the bioactivity of this compound?

- Electron-withdrawing groups (e.g., CF₃) : Increase metabolic stability and enhance binding to hydrophobic enzyme pockets. For example, CF₃-substituted oxazoles show improved pharmacokinetic profiles compared to non-fluorinated analogs .

- Aromatic substitutions : Substituents like 2-methoxyphenoxy improve solubility and target selectivity, as seen in moguisteine derivatives .

- Thioxo modifications : Replacing oxygen with sulfur at the 2-position increases thioredoxin reductase inhibition, relevant in cancer therapy .

Advanced: What mechanistic insights exist for reactions involving this compound?

- Desulfidation : Nickel catalysts facilitate sulfur atom substitution with alkynes, forming seven-membered intermediates that rearrange into quinolines. This process involves oxidative addition and reductive elimination steps .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the 4-position, using boronic acids and halogenated precursors .

Safety: What toxicity data are available for this compound derivatives?

Acute toxicity studies on structurally similar thiazolidines (e.g., LD₅₀ >1 g/kg in mice) suggest moderate toxicity. However, derivatives with sulfinyl or sulfonyl groups may exhibit higher reactivity, necessitating proper handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.